3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide is a compound belonging to the benzoxazine family, which are heterocyclic compounds characterized by a fused benzene and oxazine ring. This specific compound is notable for its potential biological activities and applications in various scientific fields.
3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide is classified as a heterocyclic organic compound. Its molecular formula is with a molecular weight of approximately 217.07 g/mol. It is categorized under benzoxazines due to its structural characteristics and the presence of an oxazine ring.
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide can be achieved through several methods:
The typical reaction conditions for synthesizing this compound involve:
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide features a fused benzene and oxazine ring system. The oxazine ring contains nitrogen and oxygen atoms that contribute to its chemical properties.
Key structural data include:
3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action for 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide is not fully elucidated but is believed to involve interactions at the molecular level with biological targets:
Studies have indicated that modifications in the benzoxazine structure can enhance biological activity, suggesting a structure–activity relationship that warrants further investigation.
Key physical properties include:
Chemical properties include:
3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide has several applications in scientific research:
Cyclocondensation reactions provide the foundational route to construct the benzoxazine core. A highly efficient approach utilizes ortho-substituted phenols as key synthons, where reductive cyclization of nitro precursors or nucleophilic ring closure of halophenols enables core assembly. Notably, borane-THF-mediated reduction of lactam precursors yields functionalized 3,4-dihydro-2H-1,4-benzoxazines with quantitative efficiency under mild conditions (0°C to room temperature, THF solvent). This method achieves near-perfect atom economy and eliminates the need for transition metal catalysts, making it industrially viable. Alternative routes employ Lewis acid-catalyzed (e.g., ZnI₂, BF₃·OEt₂) SN2-type ring opening of activated aziridines by 2-halophenols, followed by copper(I)-mediated intramolecular C–N cyclization. This sequential protocol delivers the benzoxazine skeleton with >99% enantio- and diastereospecificity, though it requires stringent anhydrous conditions [7] [9].
Table 1: Cyclocondensation Routes to Benzoxazine Cores
Precursor | Reagent/Catalyst | Conditions | Yield | Key Advantage |
---|---|---|---|---|
6-Hydroxy-3-oxobenzoxazine | BH₃-THF (3 eq) | 0°C→RT, THF, 12–16 h | 100% | Metal-free, quantitative yield |
2-Halophenol + Aziridine | ZnI₂/CuI | Toluene, 80°C, 2 steps | 80–85% | >99% ee/de |
The hydrobromide salt of 3,4-dihydro-2H-1,4-benzoxazin-7-ol significantly enhances aqueous solubility and crystallinity compared to the free base. Salt formation proceeds via Brønsted acid-base reaction, where gaseous or aqueous HBr protonates the oxazine ring nitrogen (pKa ~9–10). Critical parameters for optimization include:
Table 2: Hydrobromide Salt Formation Optimization Parameters
Parameter | Optimal Value | Deviation Impact |
---|---|---|
HBr Equivalents | 1.05–1.10 eq | >1.1 eq: Impurity formation |
Solvent | Anhydrous Ethanol | Aqueous solvents: Reduced yield |
Reaction Temperature | 0°C → RT | >30°C: Decomposition |
Crystallization Temp | −20°C | Higher temps: Lower crystal purity |
Regioselective introduction of the 7-hydroxy group remains challenging due to competing ortho/para reactivity. Two advanced strategies address this:
Table 3: Catalytic Systems for 7-Hydroxylation
Method | Catalyst/Reagent | Regioselectivity | ee (%) | Limitation |
---|---|---|---|---|
Directed Lithiation | n-BuLi/B(OMe)₃/H₂O₂ | 85–90% | – | Cryogenic, protecting groups |
Pd/Organo Relay Catalysis | Pd(OAc)₂/WingPhos | >95% | 90–95 | Ligand sensitivity |
Chiral Acid Catalysis | TRIP/CPA | >98% | 94–99 | Substrate scope limitations |
Solid-phase techniques offer unparalleled scalability for GMP manufacturing. The resin-bound synthesis employs Wang or Merrifield resins functionalized with ortho-fluoroaryl scaffolds. Nucleophilic displacement by ethanolamine derivatives installs the ethanoloamine moiety, followed by cyclative cleavage via microwave-assisted SNAr (150°C, DMF, K2CO3). This releases the benzoxazine directly into solution, achieving 70–75% isolated yield over 5 steps with >98% purity. Key advantages include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4